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Compound of Interest

Compound Name: Nvs-maltl

Cat. No.: B10819840

NVS-MALT1 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information, troubleshooting guides, and frequently asked
guestions regarding the off-target effects of NVS-MALT1 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is NVS-MALT1 and what is its mechanism of action?

Al: NVS-MALT1 is a chemical probe that functions as a potent and allosteric inhibitor of the
Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1] Unlike
orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a different site on
the enzyme, inducing a conformational change that inhibits its activity. This allosteric
mechanism contributes to its high selectivity.[1]

Q2: What is the on-target potency of NVS-MALT1?

A2: The potency of NVS-MALT1 has been determined using a human biochemical Time-
Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The IC50 values are
2.4 nM in a high salt concentration assay and 18 nM in a low salt concentration assay.[1]

Q3: What is known about the off-target effects of NVS-MALTL1 in kinase assays?

A3: NVS-MALT1 has been profiled for off-target activity against a panel of 50 kinases at a
concentration of 10 uM. It was found to have no significant activity against this panel, with the
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exception of FMS-like tyrosine kinase 3 (FLT3), which it inhibited with an IC50 of 3.5 puM.[1]
Q4: How selective is NVS-MALT1 beyond kinases?

A4: Due to its allosteric mechanism of action, NVS-MALT1 exhibits high selectivity. It has
shown no cross-reactivity among other proteases. In a broader panel of 110 receptors, ion
channels, enzymes, and transporters, it showed no significant activity at 10 uM, with the only
notable exception being a 52% inhibition of the adenosine transporter AdT.[1]

Q5: Is there a negative control compound available for NVS-MALT1?

A5: Yes, a structurally similar but inactive control compound, NVS-MALT1-C, is available. This
control is recommended for use in experiments to differentiate on-target from potential off-
target or compound-specific effects.

Data Presentation

On-Target Potency of NVS-MALTI1

Assay Type Target Potency (IC50)
Human biochemical (TR-
MALT1 2.4 nM
FRET) high salt
Human biochemical (TR-
MALT1 18 nM

FRET) low salt

Data sourced from the Chemical Probes Portal.[1]

Compound Notable Off-Target

Kinase Panel Size . . Potency (IC50)
Concentration Kinase

50 Kinases 10 uM FLT3 3.5uM

NVS-MALT1 was largely inactive against the panel of 50 kinases at 10 uM. The full list of
tested kinases is not publicly available. Data sourced from the Chemical Probes Portal.[1]
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Experimental Protocols

Protocol: MALT1 TR-FRET Assay for Inhibitor Potency
Determination

This protocol is a representative method for determining the IC50 of inhibitors like NVS-MALT1

against MALT1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

assay.

Materials:

Recombinant human MALT1 enzyme

TR-FRET donor (e.g., Europium-labeled anti-tag antibody)

TR-FRET acceptor (e.g., fluorescently labeled substrate or binding partner)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NacCl, 0.01% Tween-20, 1 mM DTT)
NVS-MALT1 and other test compounds

384-well low-volume microplates

TR-FRET compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of NVS-MALT1 in DMSO, and then dilute
further in assay buffer to the desired final concentrations.

Reagent Preparation: Prepare solutions of MALT1 enzyme, donor, and acceptor molecules in
assay buffer at their optimal concentrations (determined through initial optimization
experiments).

Assay Reaction:

o Add 2 uL of the diluted compound to the wells of the 384-well plate.
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o Add 4 pL of the MALT1 enzyme solution to each well.
o Incubate for 15-30 minutes at room temperature to allow for compound binding.

o Initiate the reaction by adding 4 pL of a mixture of the donor and acceptor reagents.

 Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

o Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at the
donor and acceptor wavelengths (e.g., 620 nm for Europium donor and 665 nm for the
acceptor).

o Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the
ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter
logistic equation to determine the IC50 value.

Protocol: General Kinase Panel Screening for Off-Target
Effects

This protocol outlines a general workflow for screening a compound like NVS-MALT1 against a
panel of kinases to identify potential off-target activities.

Materials:

o A panel of purified, active kinases.

» Specific substrates for each kinase.

o ATP (often at the Km concentration for each kinase).

o Assay buffer appropriate for kinase reactions.

o Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [y-32P]).
e NVS-MALT1.

e Multi-well plates.
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o Plate reader or scintillation counter corresponding to the detection method.
Procedure:

e Compound Preparation: Prepare NVS-MALT1 at a fixed concentration (e.g., 10 uM) in the
appropriate assay buffer.

o Assay Setup: In separate wells for each kinase:

[¢]

Add the specific kinase.

[e]

Add the corresponding substrate.

Add NVS-MALT1.

o

[¢]

Include positive (no inhibitor) and negative (no kinase) controls.
o Reaction Initiation: Start the kinase reaction by adding ATP.

 Incubation: Incubate at the optimal temperature (e.g., 30°C or room temperature) for a
predetermined time, ensuring the reaction is in the linear range.

» Reaction Termination and Detection: Stop the reaction and measure the kinase activity using
the chosen detection method.

» Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control.
Kinases showing significant inhibition (e.g., >50%) are identified as potential off-targets and
can be selected for further dose-response studies to determine their IC50 values.

Troubleshooting Guide
Q: 1 am observing high variability in my kinase assay results. What are the potential causes?
A: High variability can stem from several factors:

» Pipetting Errors: Ensure accurate and consistent pipetting, especially with small volumes.
Use calibrated pipettes.
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o Reagent Instability: Ensure enzymes, ATP, and substrates are properly stored and handled.
Avoid repeated freeze-thaw cycles.

e Assay Conditions: Inconsistent incubation times or temperature fluctuations can affect
reaction rates.

o Plate Effects: "Edge effects" in multi-well plates can cause variability. Consider not using the
outer wells or incubating plates in a humidified chamber.

e Compound Precipitation: The test compound may not be fully soluble in the assay buffer.
Visually inspect for precipitation.

Q: My NVS-MALT1 inhibitor is not showing the expected potency in my in vitro assay. What
could be the reason?

A: Several factors can lead to discrepancies in inhibitor potency:

o Assay Conditions: The IC50 of an inhibitor can be highly dependent on the assay conditions,
such as ATP concentration (for ATP-competitive inhibitors, though NVS-MALT1 is allosteric),
enzyme concentration, and substrate concentration.

e Reagent Quality: The purity and activity of the recombinant MALT1 enzyme can significantly
impact the results.

« Incorrect Protocol: Ensure that the pre-incubation time of the inhibitor with the enzyme is
sufficient, especially for allosteric inhibitors that may have slower binding kinetics.

o Compound Degradation: Verify the integrity and concentration of your NVS-MALT1 stock
solution.

Q: I'm observing an unexpected cellular phenotype that wasn't predicted by the in vitro kinase
panel. What could be the cause?

A: This can occur for several reasons:

* Non-Kinase Off-Targets: The phenotype could be caused by NVS-MALT1 interacting with a
non-kinase target. For NVS-MALT1, the adenosine transporter AdT has been identified as a
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potential off-target.

o Metabolism: In a cellular context, the compound could be metabolized into a more active or
promiscuous species.

o Pathway Effects: Inhibition of MALT1 can have complex downstream effects on cellular
signaling that may not be immediately obvious from a simple in vitro assay.

o Assay-Specific Artifacts: The observed phenotype might be an artifact of the specific cellular
assay being used.

Q: How can I confirm that a cellular effect is due to MALTL1 inhibition and not an off-target?
A: To validate on-target activity, you can:

o Use a Negative Control: Compare the effects of NVS-MALT1 with its inactive control
compound, NVS-MALT1-C. The inactive control should not produce the same phenotype.

o Rescue Experiments: If possible, overexpress a form of MALTL1 that is resistant to NVS-
MALT1 to see if the phenotype is reversed.

o Orthogonal Approaches: Use genetic methods like sSIRNA or CRISPR/Cas9 to knockdown
MALT1 and see if this phenocopies the effect of NVS-MALT1.

» Monitor Downstream Signaling: Measure the activity of known downstream effectors of
MALT1 signaling, such as the cleavage of MALT1 substrates (e.g., RelB, CYLD) or NF-kB
activation, to confirm target engagement in your cellular system.

Visualizations
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Caption: MALT1 Signaling Pathway and Point of Inhibition by NVS-MALT1.
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Caption: Workflow for Off-Target Kinase Panel Screening.
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Caption: On-Target vs. Off-Target Effects of a Kinase Inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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